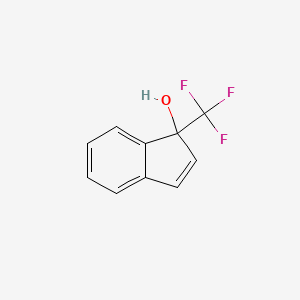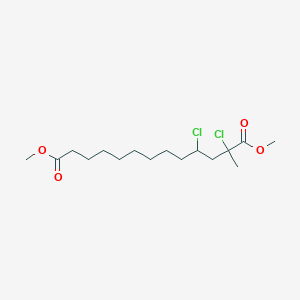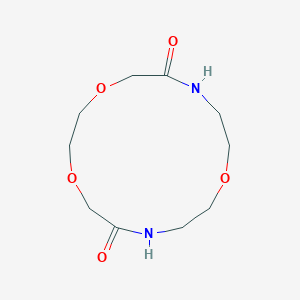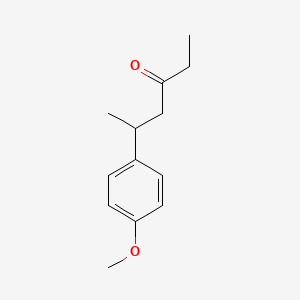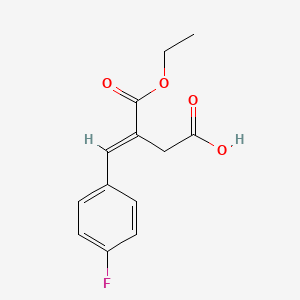
(E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid is an organic compound characterized by the presence of an ethoxycarbonyl group, a fluorophenyl group, and a butenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions . The reaction generally requires a palladium catalyst, a boron reagent, and appropriate reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and appropriate solvents.
Major Products
Aplicaciones Científicas De Investigación
(E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating biochemical pathways, and influencing cellular processes. Detailed studies are required to elucidate the precise molecular mechanisms and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other ethoxycarbonyl-substituted butenoic acids and fluorophenyl derivatives. Examples include:
- (E)-3-ethoxycarbonyl-4-phenylbut-3-enoic acid
- (E)-3-ethoxycarbonyl-4-(4-chlorophenyl)but-3-enoic acid
Uniqueness
(E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C13H13FO4 |
|---|---|
Peso molecular |
252.24 g/mol |
Nombre IUPAC |
(E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid |
InChI |
InChI=1S/C13H13FO4/c1-2-18-13(17)10(8-12(15)16)7-9-3-5-11(14)6-4-9/h3-7H,2,8H2,1H3,(H,15,16)/b10-7+ |
Clave InChI |
LAXFCALFWVVOEM-JXMROGBWSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/C1=CC=C(C=C1)F)/CC(=O)O |
SMILES canónico |
CCOC(=O)C(=CC1=CC=C(C=C1)F)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


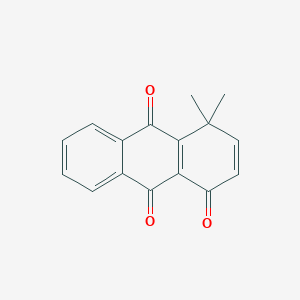
![[1,2,4,3]Triazaphospholo[1,5-a]pyridine](/img/structure/B14269097.png)
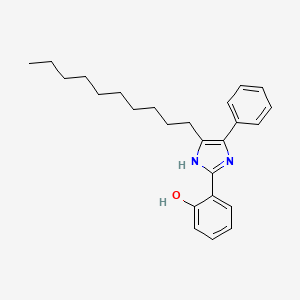
phosphane](/img/structure/B14269108.png)
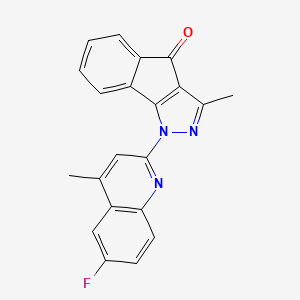
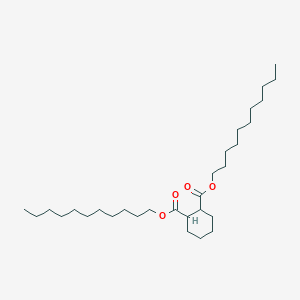

![9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane](/img/structure/B14269123.png)
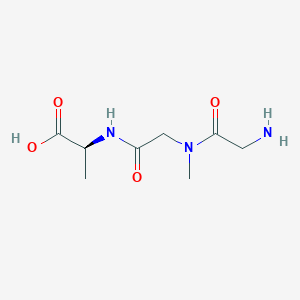
![1-Benzyl-2-[(benzyloxy)methyl]piperidine](/img/structure/B14269137.png)
